5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one
Overview
Description
. It is a furanone derivative and is known for its sweet, caramel-like aroma. This compound is found naturally in various fruits and is used extensively in the flavor and fragrance industry due to its pleasant scent.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with methyl vinyl ketone in the presence of a base, followed by cyclization and subsequent hydrolysis . The reaction conditions typically involve temperatures ranging from 40°C to 240°C, depending on the specific steps and reagents used .
Industrial Production Methods
Industrial production of homofuraneol often involves biotechnological processes, including the use of biosynthetic enzymes. These methods are preferred due to their efficiency and the ability to produce high yields of the compound . The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is also utilized in the industrial production of homofuraneol .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert homofuraneol into its corresponding alcohols.
Substitution: This compound can undergo substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, including halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of homofuraneol can produce carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of the Maillard reaction and other chemical processes.
Biology: this compound is studied for its role in the flavor profiles of fruits and other natural products.
Medicine: Research is ongoing into the potential health benefits and therapeutic applications of homofuraneol.
Industry: It is widely used in the flavor and fragrance industry to impart sweet, caramel-like aromas to various products
Mechanism of Action
The mechanism of action of homofuraneol involves its interaction with olfactory receptors in the human nose, which leads to the perception of its sweet, caramel-like aroma. On a molecular level, homofuraneol can participate in various chemical reactions, including the Maillard reaction, which contributes to its formation and transformation in different environments .
Comparison with Similar Compounds
5-Ethyl-4-hydroxy-2-methylfuran-3(2H)-one is similar to other furanone derivatives, such as:
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol): Known for its strawberry-like aroma.
2,5-Dimethyl-4-methoxy-3(2H)-furanone (DMMF): Has a sweet, fruity aroma.
5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone: Shares similar chemical properties and aroma characteristics
This compound is unique due to its specific combination of functional groups and its distinct caramel-like aroma, which sets it apart from other similar compounds .
Properties
IUPAC Name |
5-ethyl-4-hydroxy-2-methylfuran-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-3-5-7(9)6(8)4(2)10-5/h4,9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYOEDXNPLUUAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)C(O1)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80885392 | |
Record name | 3(2H)-Furanone, 5-ethyl-4-hydroxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80885392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27538-09-6 | |
Record name | 5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27538-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027538096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3(2H)-Furanone, 5-ethyl-4-hydroxy-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3(2H)-Furanone, 5-ethyl-4-hydroxy-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80885392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ethyl-4-hydroxy-2-methylfuran-3(2H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.088 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-ETHYL-4-HYDROXY-2-METHYL-3(2H)-FURANONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG3201707P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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